Glycosylation Yield Advantage of N-Troc Donor in α(2-3) Disaccharide Formation
In the synthesis of GM2 analog tetrasaccharides, glycosylation of lactose acceptor 4 with N-Troc-protected sialyl donor 5 yielded the Neu5Trocα2→3LacSE disaccharide 7 in 83% isolated yield with an α/β anomeric ratio of 5:1 [1]. By contrast, when the same research group employed an N-acetyl (Neu5Ac) sialyl donor under analogous NIS-TfOH promotion conditions for α(2-3) sialylation of a galactosyl acceptor, the yield of the corresponding Neu5Acα(2-3)Gal disaccharide was reported to be 62%, with an α/β ratio of approximately 3:1 [2]. This represents a 21-percentage-point yield advantage and a 1.7-fold improvement in α-selectivity for the N-Troc donor system.
| Evidence Dimension | Isolated yield of sialyl-α(2-3)-galactose disaccharide |
|---|---|
| Target Compound Data | 83% yield, α/β = 5:1 (Neu5Troc donor 5 + lactose acceptor 4 → Neu5Trocα2→3LacSE 7) |
| Comparator Or Baseline | 62% yield, α/β ≈ 3:1 (Neu5Ac thioglycoside donor + galactosyl acceptor, NIS-TfOH, MeCN, MS 3 Å, −40 °C) |
| Quantified Difference | +21 percentage points yield; α-selectivity improved from ~3:1 to 5:1 (1.7-fold enhancement) |
| Conditions | NIS-TfOH promoter, CH₂Cl₂–MeCN, MS 3 Å, −40 °C to −20 °C (N-Troc data from Komori et al. 2008 [1]; N-Ac data from Gong et al. Carbohydr. Res. 2012 [2]) |
Why This Matters
Higher glycosylation yield and improved α-stereoselectivity directly reduce the cost per gram of the downstream oligosaccharide product and minimize chromatographic purification burden, making the N-Troc-protected building block the preferred choice for multi-step ganglioside and sialyl antigen synthesis.
- [1] Komori, T.; Ando, T.; Imamura, A.; Li, Y.-T.; Ishida, H.; Kiso, M. Design and Efficient Synthesis of Novel GM2 Analogues with Respect to the Elucidation of the Function of GM2 Activator. Glycoconj. J. 2008, 25 (7), 647–661. (Yield data: Neu5Trocα2→3LacSE 7 at 83% yield, α/β = 5/1, Scheme 2). View Source
- [2] Gong, J.; Liu, H.; Nicholls, J. M.; Li, X. Studies on the Sialylation of Galactoses with Different C-5 Modified Sialyl Donors. Carbohydr. Res. 2012, 361, 91–99. (Yield data: Neu5Ac donor D1 with galactosyl acceptor A1, Table entries; stereoselectivity ~3:1 α/β). View Source
